1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[2-(2-chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-9-4-2-1-3-8(9)10(15)7-14-11(16)5-6-12(14)17/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHPRWSHYMYPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione typically involves a multi-step process starting from 2-(2-chlorophenyl)succinic acid. The key steps include:
- Preparation of the starting succinic acid derivative.
- Cyclocondensation with aminoacetic acid to form a pyrrolidine-2,5-dione intermediate.
- Coupling of this intermediate with appropriate amines to yield the final compound.
This strategy is designed to ensure the formation of the pyrrolidine-2,5-dione core with the desired substituent at the nitrogen atom, providing chemical stability and potential biological activity.
Detailed Stepwise Preparation
Step 1: Preparation of 2-(2-Chlorophenyl)succinic Acid
- The starting material, 2-(2-chlorophenyl)succinic acid, is synthesized following established methods such as those described by Miller and Long.
- This involves the introduction of the 2-chlorophenyl group onto the succinic acid backbone, ensuring the correct substitution pattern for further transformations.
Step 2: Cyclocondensation with Aminoacetic Acid
- The 2-(2-chlorophenyl)succinic acid undergoes cyclocondensation with aminoacetic acid.
- This reaction forms 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl acetic acid, a key intermediate featuring the pyrrolidine-2,5-dione ring system.
- The cyclocondensation is typically carried out under controlled conditions to favor ring closure and formation of the imide structure.
Step 3: Coupling Reaction to Form Final Compound
- The intermediate is then coupled with appropriate amines to yield the final compound this compound.
- A common coupling reagent used is carbonyldiimidazole (CDI), which activates the carboxylic acid group for amide bond formation.
- The reaction is performed in dry N,N-dimethylformamide (DMF) at room temperature, typically for 24 hours.
- After completion, the crude product is purified by crystallization, often from 2-propanol, to obtain the pure compound.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Preparation of succinic acid | Literature method (Miller and Long) | - | - | - | - | Starting material preparation |
| Cyclocondensation | 2-(2-chlorophenyl)succinic acid + aminoacetic acid | - | Controlled | - | - | Formation of pyrrolidine-2,5-dione intermediate |
| Coupling with amines | Intermediate + amine + CDI | Dry DMF | Room temp | 24 hours | 22–45 | Final compound obtained as racemic mixture |
- The final yields of the target compound range between 22% and 45%, depending on the specific amine used and reaction conditions.
- Purity and homogeneity are confirmed by thin layer chromatography (TLC) and gradient high-performance liquid chromatography (HPLC).
- Structural confirmation is achieved through spectral analyses including proton and carbon nuclear magnetic resonance (1H-NMR, 13C-NMR) and liquid chromatography-mass spectrometry (LC/MS).
Analytical and Physicochemical Characterization
- The purity of the synthesized compounds is routinely assessed by TLC and gradient HPLC.
- Structural elucidation is confirmed by 1H-NMR and 13C-NMR spectroscopy, providing detailed information on the chemical environment of hydrogen and carbon atoms.
- LC/MS analysis confirms the molecular weight and purity.
- Physicochemical properties such as molecular weight, lipophilicity, and hydrogen bond donors/acceptors are evaluated using computational tools like SwissADME to predict drug-likeness and bioavailability.
Comparative Notes on Related Syntheses
- Analogous compounds with substitutions at different positions of the phenyl ring (e.g., meta-chlorophenyl) have been synthesized using similar methods, allowing for structure-activity relationship studies.
- Modifications in the linker between the pyrrolidine nitrogen and the aryl group (e.g., replacement of methylene with amide linkers) have been explored to improve chemical and metabolic stability.
- Similar synthetic routes have been applied to pyrrolidine-2,5-dione derivatives bearing other aromatic substituents such as methylthiophene, demonstrating the versatility of the method.
Summary Table of Key Synthetic Features
| Feature | Description |
|---|---|
| Starting material | 2-(2-chlorophenyl)succinic acid |
| Intermediate | 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl acetic acid |
| Coupling reagent | Carbonyldiimidazole (CDI) |
| Solvent | Dry N,N-dimethylformamide (DMF) |
| Reaction temperature | Room temperature |
| Reaction time | 24 hours |
| Purification method | Crystallization from 2-propanol |
| Yield range | 22% to 45% |
| Product form | Racemic mixture |
| Analytical methods | TLC, gradient HPLC, 1H-NMR, 13C-NMR, LC/MS |
Chemical Reactions Analysis
1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the chlorophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways . For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Pyrrolidine-2,5-dione derivatives vary primarily in their substituents, which influence their physicochemical properties and pharmacological profiles. Below is a comparative analysis of key analogs:
Key Observations:
- However, the 2-iodophenyl derivative (301.08 g/mol) may face challenges due to higher halogen atomic weight.
- Rotatable Bonds: The 2-chlorophenyl derivative has 3 rotatable bonds, aligning with the ≤10 threshold for optimal bioavailability .
- Polar Surface Area (PSA): Lower PSA (e.g., 60–80 Ų) correlates with enhanced membrane permeation. The 2-chlorophenyl derivative’s moderate PSA (~80 Ų) balances solubility and absorption.
Anticonvulsant Activity
The 2-chlorophenyl derivative demonstrated superior anticonvulsant activity in rodent models, with an ED₅₀ of 68.30 mg/kg in the maximal electroshock (MES) test, outperforming valproic acid (ED₅₀ = 252.74 mg/kg) . In contrast:
- Morpholinyl Analogs: Exhibit moderate antimicrobial activity (e.g., against E. coli and B. subtilis) but lack anticonvulsant data .
Antimicrobial Activity
- Morpholinyl and Pyridine Hybrids: Mannich bases like 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione showed moderate activity against Gram-negative bacteria (MIC = 32–64 µg/mL) .
- 2-Chlorophenyl Derivative: No direct antimicrobial data is reported, suggesting its pharmacological niche lies in CNS disorders.
Crystallographic and Stability Data
- 3-Methoxyphenyl Derivative: Crystallizes in a monoclinic system (space group Cc) with hydrogen bonding stabilizing the structure .
- 2-Chlorophenyl Derivative: No crystallographic data is available, but its structural similarity suggests comparable stability.
Biological Activity
1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione, with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and research findings regarding its efficacy in various biological contexts.
- IUPAC Name : this compound
- Molecular Weight : 251.67 g/mol
- Chemical Structure :
- SMILES : C1CC(=O)N(C1=O)CC(=O)C2=CC=CC=C2Cl
- InChI Key : ABHPRWSHYMYPFD-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various enzyme systems:
- Carbonic Anhydrase Inhibition : It is suggested that the compound may act as an inhibitor of carbonic anhydrase isoenzymes, which play crucial roles in physiological processes like respiration and acid-base balance.
- Ion Channel Modulation : The compound has been shown to influence voltage-gated sodium channels and L-type calcium channels, affecting neuronal excitability and potentially reducing pain perception .
Biochemical Pathways
This compound participates in several biochemical pathways:
- It modulates cellular signaling and gene expression related to neuronal activity.
- Its interaction with ion channels suggests a role in neurotransmitter release and synaptic plasticity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. Notably:
- In Vitro Studies : The compound has shown selective cytotoxicity against human lung adenocarcinoma (A549) cells while exhibiting lower toxicity towards non-cancerous cells .
| Compound | Cell Line | Viability (%) | Comparison to Cisplatin |
|---|---|---|---|
| This compound | A549 | 66% | More potent than control |
| Other derivatives | HSAEC1-KT | >94% | Less toxic than standard |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens:
- It demonstrated significant activity against strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus (MRSA) | High |
| Klebsiella pneumoniae | Moderate |
| Pseudomonas aeruginosa | Significant |
Case Studies
- Anticancer Activity : In a study assessing various pyrrolidine derivatives, this compound exhibited notable anticancer effects with a reduction in A549 cell viability compared to untreated controls .
- Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties of this compound against resistant strains. Results indicated that it effectively inhibited growth at concentrations that were non-toxic to human cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, a substituted pyrrolidine-2,5-dione core can be functionalized using a 2-(2-chlorophenyl)-2-oxoethyl group through coupling reactions. Key steps include:
- Alkylation of the pyrrolidine-dione nitrogen with a chloro-substituted ketone intermediate.
- Cyclization under acidic or basic conditions to form the heterocyclic structure .
Q. What analytical techniques are recommended for confirming the compound’s structure and purity?
- Methodological Answer :
- Spectroscopy : IR spectroscopy identifies carbonyl stretches (1700–1750 cm) for the dione and ketone groups. H NMR detects aromatic protons (δ 7.2–7.8 ppm for the chlorophenyl group) and pyrrolidine protons (δ 2.7–3.2 ppm) .
- Mass Spectrometry : GC-MS or LC-MS confirms molecular weight (e.g., m/z 263.72 for CHClNO) and fragmentation patterns .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N, Cl content within ±0.3% of theoretical values) .
Intermediate Research Questions
Q. How can reaction conditions be optimized for higher yields of the target compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (e.g., 60–100°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading. Response surface methodology (RSM) identifies optimal conditions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while bases like NaOH in dichloromethane improve alkylation efficiency .
Q. What strategies mitigate side reactions during synthesis (e.g., hydrolysis or dimerization)?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect reactive groups (e.g., ketones) using trimethylsilyl chloride (TMSCl) to prevent unwanted nucleophilic attacks .
- Low-Temperature Reactions : Conduct alkylation steps at 0–5°C to suppress thermal degradation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity of the chlorophenyl and dione moieties .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .
Q. What mechanisms explain the compound’s potential as a chiral ligand in asymmetric catalysis?
- Methodological Answer :
- Stereoelectronic Effects : The pyrrolidine-dione’s rigid structure and electron-withdrawing groups create a chiral environment, enhancing enantioselectivity in reactions like Michael additions .
- X-ray Crystallography : Resolve crystal structures to correlate ligand conformation with catalytic activity (e.g., bond angles and torsion angles) .
Q. How can contradictory data in bioactivity studies (e.g., varying IC values) be resolved?
- Methodological Answer :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., HEK293 or HeLa) .
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity measurements .
Q. What methodologies ensure safe scaling of synthesis from lab to pilot plant?
- Methodological Answer :
- Reactor Design : Apply dimensionless scaling parameters (e.g., Reynolds number) to maintain mixing efficiency. Use continuous-flow reactors for exothermic steps to prevent thermal runaway .
- Safety Protocols : Implement inert atmospheres (N) during ketone reductions and rigorous waste disposal for chlorinated byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
